molecular formula C15H14Cl2OS2 B2385388 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-05-2

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Cat. No. B2385388
M. Wt: 345.3
InChI Key: SVOZHESVHJNDJJ-UHFFFAOYSA-N
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Description

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, also known as D609, is a glycerol derivative that has been widely used in scientific experiments due to its biological properties. It has a molecular formula of C15H14Cl2OS2 and a molecular weight of 345.30 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Bis(1-phenoxy-propen-2-yl)-sulfanes : A study focused on transforming Bis(1-chloro-3-phenoxy-prop-2-yl)-sulfanes into phenoxyvinyl sulfanes, showcasing its utility in synthesizing model compounds for unsaturated macrocycles derived from dithiacrown ethers (Hollmann et al., 1993).
  • Manganese-Mediated Synthesis of Cyclic Peroxides : This study utilized various alkene compounds, including 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol derivatives, in reactions with molecular oxygen to produce cyclic peroxides, highlighting its role in complex organic synthesis (Qian et al., 1992).

Material Science and Chemistry

  • Synthesis of Aromatic Polyimides : Research demonstrated the synthesis of transparent polyimides with high refractive indices using derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, illustrating its importance in the development of high-performance materials (Tapaswi et al., 2015).
  • Characterization of Diarylmethyl Sulfur and Selenium Compounds : A study focused on synthesizing and characterizing novel symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, demonstrating the compound's versatility in organometallic chemistry (Bhasin et al., 2004).

Catalysis and Chemical Reactions

  • Oxidation of Alcohols Catalyzed by Oxo-Rhenium Complexes : This research explored the use of oxo-rhenium complexes for the oxidation of alcohols, employing derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol as catalysts, showcasing its potential in selective oxidation processes (Sousa et al., 2013).

Electronic and Optical Properties

  • Investigation of Schiff Base Derivatives : A study synthesized and analyzed Schiff base derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, revealing insights into their structural and electronic properties, which are vital for applications in molecular electronics and photonics (Khalid et al., 2018).

properties

IUPAC Name

1,3-bis[(3-chlorophenyl)sulfanyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS2/c16-11-3-1-5-14(7-11)19-9-13(18)10-20-15-6-2-4-12(17)8-15/h1-8,13,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOZHESVHJNDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(CSC2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

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